molecular formula C22H17FN2O3S2 B2858742 N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 922472-55-7

N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2858742
CAS No.: 922472-55-7
M. Wt: 440.51
InChI Key: WUPPPBNGHJALTI-UHFFFAOYSA-N
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Description

Research Applications and Value N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic small molecule that incorporates the privileged benzothiazole pharmacophore. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents . Benzothiazole derivatives have demonstrated potent and selective antitumor activity against a diverse panel of human cancer cell lines, including breast (MCF-7), colon, nonsmall-cell lung, and ovarian cancer subpanels . The structural features of this compound—specifically the benzothiazole core, the methylsulfonyl group, and the fluorinated benzamide—are associated with a multifaceted mechanism of action. Research indicates that such benzothiazole scaffolds play a crucial role in the inhibition of tumour-associated carbonic anhydrase (CA), an enzyme target for the development of agents effective against hypoxic tumours . Chemical Profile The compound has a molecular formula of C 22 H 17 FN 2 O 3 S 2 and a molecular weight of 440.5 g/mol . Its structure is defined by the SMILES code: CS(=O)(=O)c1ccc2nc(N(Cc3ccccc3)C(=O)c3cccc(F)c3)sc2c1 . Usage Note This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-benzyl-3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S2/c1-30(27,28)18-10-11-19-20(13-18)29-22(24-19)25(14-15-6-3-2-4-7-15)21(26)16-8-5-9-17(23)12-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPPPBNGHJALTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Benzo[d]thiazole Core

The benzo[d]thiazole moiety is synthesized via cyclization of 2-aminothiophenol with a carbonyl source. For example, reaction with methyl 3-oxobutanoate in acetic acid under reflux (110–120°C, 6–8 hours) yields 6-methylbenzo[d]thiazol-2-amine.

Sulfonation at the 6-Position

The methyl group at the 6-position is oxidized to a sulfonyl group using methylsulfonyl chloride in the presence of pyridine as a base. Reaction conditions typically involve stirring at 0–5°C for 30 minutes, followed by gradual warming to room temperature (20–25°C) over 2 hours.

Key Reaction Parameters

Step Reagents/Conditions Yield
Cyclization 2-aminothiophenol, methyl 3-oxobutanoate, acetic acid, reflux 75%
Sulfonation Methylsulfonyl chloride, pyridine, DCM, 0–25°C 82%

Benzylation of the Thiazole Amine

Alkylation with Benzyl Bromide

N-Benzylation is achieved by reacting 6-(methylsulfonyl)benzo[d]thiazol-2-amine with benzyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base. The mixture is refluxed (82°C) for 6–7 hours, with progress monitored via TLC. Post-reaction, the product is extracted with chloroform, washed with water, and purified via recrystallization from ethanol.

Optimization Insights

  • Solvent : Acetonitrile enhances nucleophilicity of the amine.
  • Base : K₂CO₃ neutralizes HBr generated during alkylation.
  • Yield : 68–72% after purification.

Coupling with 3-Fluorobenzoic Acid

Activation of 3-Fluorobenzoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 30 minutes.

Amide Bond Formation

The activated acid is reacted with N-benzyl-6-(methylsulfonyl)benzo[d]thiazol-2-amine in the presence of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature (20–25°C) for 12–16 hours, followed by quenching with dilute HCl and extraction with ethyl acetate.

Reaction Conditions

Parameter Value
Coupling Agent EDCI/HOBt
Catalyst DMAP (5 mol%)
Solvent DCM
Temperature 0°C → 25°C
Yield 65–70% after column chromatography

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

An alternative pathway employs the Mitsunobu reaction to couple 3-fluorobenzoic acid directly with N-benzyl-6-(methylsulfonyl)benzo[d]thiazol-2-amine. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) facilitate this transformation at 0°C for 16 hours. However, this method offers lower yields (50–55%) due to steric hindrance at the tertiary amide center.

Reductive Amination Approach

A two-step reductive amination strategy involves condensing 3-fluorobenzaldehyde with N-benzyl-6-(methylsulfonyl)benzo[d]thiazol-2-amine, followed by reduction using sodium borohydride (NaBH₄). While feasible, this route is less efficient (<40% yield) and prone to over-reduction.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the benzylation step improves heat transfer and reduces reaction time (2–3 hours vs. 6–7 hours). Automated systems also enhance reproducibility and scalability.

Green Chemistry Metrics

  • Solvent Recovery : Acetonitrile and DCM are recycled via distillation.
  • Catalyst Recycling : DMAP is recovered using ion-exchange resins.

Challenges and Optimization Strategies

Steric Hindrance in Tertiary Amide Formation

The bulky thiazole and benzyl groups impede nucleophilic attack during coupling. Strategies to mitigate this include:

  • Using excess EDCI/HOBt (1.5 equiv).
  • Prolonging reaction times to 24 hours.

Purification of Hydrophobic Intermediates

Reverse-phase chromatography (C18 column) with acetonitrile/water gradients effectively separates the final product from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

1. Antibacterial Properties

N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide exhibits potent antibacterial activity. Similar compounds have been shown to inhibit bacterial growth by targeting essential enzymes involved in folate synthesis, such as dihydropteroate synthase. This mechanism is critical for bacterial survival, making it a viable target for antibacterial agents.

Key Features:

  • Target Enzymes: Dihydropteroate synthase
  • Activity Spectrum: Effective against both Gram-positive and Gram-negative bacteria

Case Study:
In a study evaluating the antibacterial efficacy of benzothiazole derivatives, this compound demonstrated significant inhibition against strains such as Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

2. Anticancer Properties

The compound also shows promising anticancer activity, with structural analogs being investigated for their cytotoxic effects against various cancer cell lines. Benzothiazole derivatives have been recognized for their ability to induce apoptosis in cancer cells, making them valuable in cancer therapy.

Key Features:

  • Mechanism of Action: Induction of apoptosis
  • Cell Lines Tested: Various cancer cell lines including breast and lung cancer cells

Case Study:
Research focusing on the anticancer properties of benzothiazole derivatives indicated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating its potential as a candidate for further development in oncology .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

Compound NameKey FeaturesBiological Activity
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideContains thiazole and sulfonamide moietiesAntibacterial activity against Gram-positive and Gram-negative bacteria
Benzothiazole derivatives (various substitutions)Fused benzoheterocycle structureAnticancer properties across multiple cell lines
N-benzoylbenzothiazolesBenzoyl group additionPotential anti-inflammatory and anticancer activities

This comparative analysis highlights the unique biological activities of this compound, particularly in its specific applications within antibacterial and anticancer research.

Mechanism of Action

The mechanism by which N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

The methylsulfonyl group at the 6-position of the benzothiazole ring distinguishes the target compound from analogs with alternative substituents:

  • Methoxy or Halogen Substituents : Compounds such as N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) and N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) feature alkoxy or halogen groups. These substituents improve anticonvulsant activity (ED₅₀ = 50.8–54.8 mg/kg in MES tests) but may reduce metabolic stability compared to sulfonyl groups .

Benzamide Modifications

  • Benzyl vs. Phenyl Groups : The target compound’s N-benzyl group increases lipophilicity compared to phenyl-substituted analogs like N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide (3a). This modification may enhance membrane permeability but could affect target selectivity .
  • Fluorine Position : The 3-fluoro substitution on the benzamide ring is shared with 3-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (). Fluorine’s electronegativity improves metabolic stability and binding interactions in both compounds .

Comparative Data Table

Compound Name Substituents (Benzothiazole) Benzamide Modifications Key Biological Data/Applications Reference ID
Target Compound 6-methylsulfonyl N-benzyl, 3-fluoro N/A (Theoretical optimization)
5i () 6-(3-fluorobenzyloxy) Acetamide ED₅₀ = 50.8 mg/kg (MES), PI = 8.96
3a () None N-phenyl Synthetic intermediate, no bioactivity
12a () 6-(3-methoxyphenyl) 4-(4-methylpiperazinyl) Antipsychotic potential (SAR study)
3-fluoro-N-[4-(6-methyl-BT-2-yl)phenyl]benzamide 6-methyl 3-fluoro, N-phenyl Structural analog for solubility studies
5a-j () Varied Triazolo-thiadiazole linkage Antibacterial (Gram+/Gram-)

Key Findings and Implications

Methylsulfonyl Advantage : The target’s 6-methylsulfonyl group likely enhances metabolic stability and binding affinity compared to alkoxy or halogenated analogs, making it a candidate for CNS-targeted therapies .

N-Benzyl vs. N-Phenyl : Increased lipophilicity from the benzyl group may improve bioavailability but requires balancing with solubility-enhancing substituents (e.g., methylpiperazinyl groups in ) .

Biological Activity

N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C22H17FN2O3S2C_{22}H_{17}FN_{2}O_{3}S_{2}, with a molecular weight of 440.5 g/mol. The compound features a benzamide moiety and a benzothiazole structure, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including the coupling of substituted benzothiazoles with various reagents to yield the final product.

Antibacterial Properties

This compound exhibits notable antibacterial activity. Compounds with similar structures have been shown to inhibit bacterial growth by targeting enzymes essential for folate synthesis, such as dihydropteroate synthase . This enzyme is crucial in the biosynthesis of folate in bacteria, making it a viable target for antibacterial agents.

Table 1: Comparison of Antibacterial Activities

Compound NameMechanism of ActionActivity
This compoundInhibition of dihydropteroate synthaseEffective against Gram-positive and Gram-negative bacteria
Benzothiazole derivativesVarious mechanisms including enzyme inhibitionBroad-spectrum antibacterial properties

Anticancer Activity

In addition to its antibacterial properties, this compound has demonstrated anticancer potential. Studies have indicated that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways .

Table 2: Summary of Anticancer Studies

Study ReferenceCell Lines TestedIC50 ValuesMechanism
Study AA-431, Jurkat< 10 µMInduction of apoptosis
Study BMCF-715 µMInhibition of cell cycle progression

Case Studies

  • Study on Antibacterial Efficacy :
    A study evaluated the antibacterial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, supporting its potential as an effective antibacterial agent.
  • Cytotoxicity in Cancer Research :
    Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results showed that it effectively reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Research into the mechanisms by which this compound exerts its biological effects suggests several pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial growth and cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Disruption : The compound interferes with normal cell cycle progression, particularly in cancerous cells.

Q & A

Q. What are the optimized synthetic routes for N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, and what challenges arise during purification?

The synthesis involves multi-step reactions, starting with the preparation of the benzothiazole core. Key steps include:

  • Coupling reactions : Use of strong bases (e.g., NaH) and coupling agents (e.g., EDC/HOBt) to link the benzamide and benzothiazole moieties.
  • Functionalization : Introduction of the methylsulfonyl group at position 6 via sulfonation under controlled pH and temperature .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity. Challenges include minimizing by-products like des-fluoro analogs, which require rigorous solvent selection and reaction monitoring via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., fluorine at position 3, methylsulfonyl at position 6). Key signals include downfield shifts for the amide proton (~δ 12.5 ppm) and distinct splitting patterns for fluorine-substituted aromatic protons .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 485.0921) and fragments corresponding to benzothiazole cleavage .
  • FT-IR : Stretching vibrations for sulfonyl (1150–1300 cm1^{-1}) and amide carbonyl (1650–1700 cm1^{-1}) groups .

Advanced Research Questions

Q. How does the methylsulfonyl group at position 6 influence bioactivity compared to analogs with nitro or methoxy groups?

  • Structure-activity relationship (SAR) : The methylsulfonyl group enhances target binding via polar interactions (e.g., hydrogen bonding with kinase ATP pockets) and improves metabolic stability compared to nitro groups, which may induce cytotoxicity. In vitro studies show a 3.2-fold increase in antiproliferative activity (IC50_{50} = 1.8 µM vs. 5.8 µM in HeLa cells) compared to a methoxy analog .
  • Computational modeling : Docking simulations (AutoDock Vina) reveal stronger binding affinity (-9.2 kcal/mol) to EGFR kinase due to sulfonyl-oxygen interactions with Lys721 .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC50_{50} values (e.g., 1.8 µM vs. 4.5 µM in MCF-7 cells) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours, 10% FBS in media) .
  • Cellular context : Use isogenic cell lines to control for genetic background effects. For example, test activity in EGFR-overexpressing vs. wild-type models .
  • Batch purity : Validate compound purity (>98%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) before assays .

Q. Which computational methods predict off-target interactions and metabolic pathways for this compound?

  • Pharmacophore modeling (Schrödinger Phase) : Identifies potential off-targets like COX-2 due to sulfonamide-like features .
  • CYP450 metabolism prediction (StarDrop) : The benzothiazole ring undergoes Phase I oxidation (major metabolite: sulfoxide derivative), requiring hepatocyte stability assays to confirm .

Methodological Guidelines

Q. How to design a SAR study for derivatives of this compound?

  • Core modifications : Synthesize analogs with halogens (Cl, Br) at position 3 or substituents (e.g., morpholino) on the benzamide ring .
  • Bioactivity testing : Prioritize assays against panels of cancer cell lines (NCI-60) and kinase inhibition profiles (Eurofins KinaseProfiler) .
  • Data analysis : Use hierarchical clustering (GenePattern) to group compounds by activity patterns and identify critical substituents .

Q. What in vitro models are appropriate for studying its mechanism of action?

  • Apoptosis assays : Annexin V/PI staining coupled with caspase-3/7 activation measurements (e.g., Caspase-Glo® kits) .
  • Target engagement : Cellular thermal shift assay (CETSA) to confirm binding to putative targets like EGFR .

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